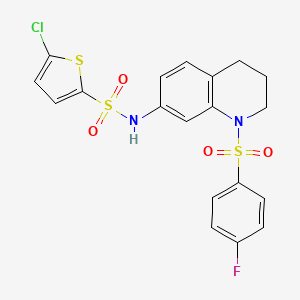

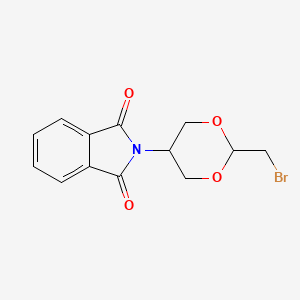

![molecular formula C23H23N3O3S2 B2569436 4-(インドリン-1-イルスルホニル)-N-(6-メチル-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)ベンザミド CAS No. 361170-53-8](/img/structure/B2569436.png)

4-(インドリン-1-イルスルホニル)-N-(6-メチル-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule that likely contains an indoline and a tetrahydrobenzothiazole group . It’s possible that this compound could have applications in medicinal chemistry, given the presence of these functional groups .

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups including an indoline and a tetrahydrobenzothiazole . These groups are likely to influence the overall structure and properties of the molecule.

科学的研究の応用

- 研究者らは、この化合物とその誘導体が強力な抗菌作用を示すことを発見しました。 具体的には、インドリン-2-オンとニトロイミダゾールのハイブリッドは、メチシリン耐性黄色ブドウ球菌(MRSA)を含む黄色ブドウ球菌株に対して有効性を示しました 。この化合物は、グラム陰性菌およびバンコマイシン耐性腸球菌(VRE)に対しても活性を示しました。

- インドリン-2-オン骨格は、抗がん活性を示すことが知られており、ベンザミドおよびベンゾチアゾール部分の存在は、その効果を高める可能性があります。 研究者らは、癌細胞株に対するその影響、腫瘍増殖阻害、および潜在的な作用機序を調べることができます 。

- 研究者らは、この化合物に基づいて誘導体を設計および合成し、そのMnkキナーゼ阻害活性を評価することができます。 このような調査は、抗癌剤としての可能性に光を当てる可能性があります 。

抗菌活性

がん研究

Mnkキナーゼ阻害

要約すると、この化合物は、抗菌研究、がん治療など、有望な用途を秘めています。その可能性を最大限に引き出し、特定の用途に対処するためには、さらなる研究が必要です。 🌟

将来の方向性

作用機序

Target of Action

The primary targets of the compound 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 . These kinases play a crucial role in tumor development .

Mode of Action

The compound interacts with its targets, Mnk1 and Mnk2, showing high potency with IC values of 0.8 and 1.5 nM respectively . It also demonstrates good selectivity among 30 selected kinases .

Biochemical Pathways

The compound affects the Mnk-eIF4E axis, which is vital in tumor development . It effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .

Pharmacokinetics

The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This stability impacts its bioavailability, making it a promising candidate for cancer therapy .

Result of Action

The compound significantly suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest . This leads to molecular and cellular effects that inhibit tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors.

生化学分析

Biochemical Properties

The compound 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. It has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . The compound’s interaction with these enzymes suggests its potential role in biochemical reactions.

Cellular Effects

In cellular studies, 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has shown to suppress the growth of certain cell lines and cause cell cycle arrest . It has been observed to effectively downregulate the downstream proteins -eIF4E, Mcl-1, and c-myc . These findings suggest that the compound has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual kinase inhibitor, it inhibits both CK2 and GSK3β, preventing the deactivation of the tumor suppressor protein PTEN .

Temporal Effects in Laboratory Settings

It has been observed to exhibit remarkable stability in rat plasma and rat and human microsomes .

特性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHOLQLYDHNCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

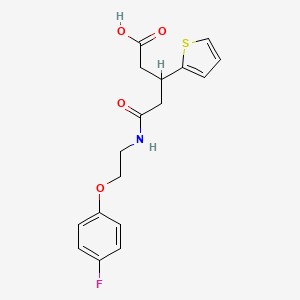

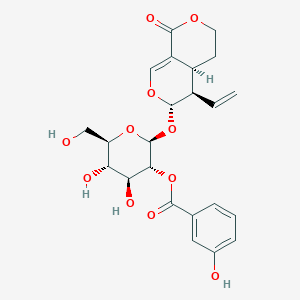

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)

![8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)

![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)

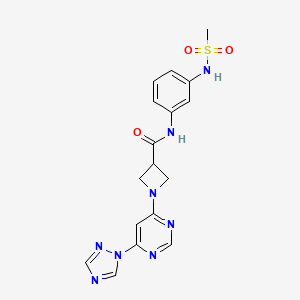

![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)

![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)

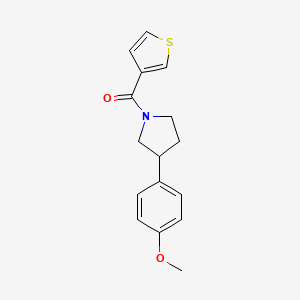

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)

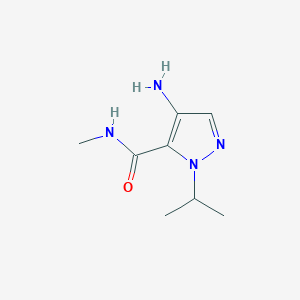

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)